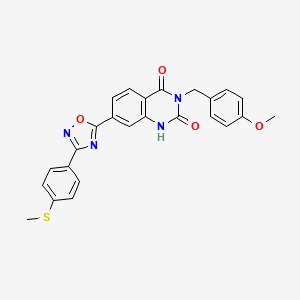

3-(4-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Beschreibung

3-(4-Methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring and a 4-methoxybenzyl group. The quinazoline-dione scaffold is known for its biological relevance, particularly in antimicrobial and anti-inflammatory applications . The 1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability, while the 4-(methylthio)phenyl group may contribute to lipophilicity and target binding . The 4-methoxybenzyl substituent likely modulates electronic and steric properties, influencing solubility and receptor interactions .

Eigenschaften

Molekularformel |

C25H20N4O4S |

|---|---|

Molekulargewicht |

472.5 g/mol |

IUPAC-Name |

3-[(4-methoxyphenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H20N4O4S/c1-32-18-8-3-15(4-9-18)14-29-24(30)20-12-7-17(13-21(20)26-25(29)31)23-27-22(28-33-23)16-5-10-19(34-2)11-6-16/h3-13H,14H2,1-2H3,(H,26,31) |

InChI-Schlüssel |

OCHCMVUCQWKUTF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)SC)NC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinazoline Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring.

Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carboxylic acids.

Substitution Reactions: The methoxybenzyl and methylthiophenyl groups are introduced through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents like sodium borohydride can convert certain functional groups within the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

3-(4-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of 3-(4-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to, leading to modulation of their activity.

Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s interaction with its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing structural motifs such as quinazoline-dione cores, 1,2,4-oxadiazoles, or related heterocycles.

Quinazoline-Dione Derivatives

- Compound 3Ac (): 3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-3-phenylquinoline-2,4(1H,3H)-dione. Key Differences: Replaces the oxadiazole with a triazole ring and lacks the 4-methoxybenzyl group. Significance: Highlights the role of triazoles in enhancing solubility but may reduce metabolic stability compared to oxadiazoles.

1,2,4-Oxadiazole-Containing Compounds

- Compound 14i (): tert-Butyl 7-(4-(5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate. Key Differences: Features a hydroxyphenyl-oxadiazole linked to an isoquinoline instead of a quinazoline-dione. Activity: Exhibited moderate antimicrobial activity against enteric pathogens (e.g., E. coli MIC = 8 µg/mL), attributed to the hydroxyphenyl group’s polarity enhancing bacterial membrane penetration .

- Compound 15a (): 4-(3-(4-(2-(Aminomethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride. Key Differences: Substituted with an aminomethylphenol group, increasing water solubility. Activity: Improved efficacy against Salmonella spp. (MIC = 4 µg/mL) due to enhanced solubility and target affinity .

Methylthio-Substituted Analogs

Structural and Functional Data Table

Research Findings and Implications

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxybenzyl group (electron-donating) in the target compound may improve stability but reduce antimicrobial potency compared to electron-withdrawing groups like nitro (e.g., 4-nitrophenyl in , MIC = 16 µg/mL) .

- Role of Methylthio : The methylthio substituent in the target compound likely enhances membrane permeability and bioavailability compared to hydroxyl or amine groups in analogs .

- Quinazoline vs.

Biologische Aktivität

The compound 3-(4-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic derivative belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a quinazoline core substituted with various functional groups that contribute to its biological efficacy.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential therapeutic applications.

Antibacterial Activity

Research has demonstrated that quinazoline derivatives exhibit significant antibacterial properties. For instance:

- Study Findings : A study on similar quinazoline derivatives reported that compounds showed notable activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .

- Mechanism : The antibacterial effect is believed to stem from the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied:

- Cell Line Testing : The compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated an IC50 value in the range of 5.1–22.08 µM, demonstrating potent cytotoxic effects .

- Apoptosis Induction : Mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways .

Other Biological Activities

In addition to antibacterial and anticancer effects, the compound exhibits:

- Antioxidant Properties : Similar compounds have shown significant antioxidant activity, reducing oxidative stress markers in vitro .

- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties due to the modulation of pro-inflammatory cytokines .

Case Studies and Research Findings

Q & A

Q. What synthetic strategies are recommended for constructing the quinazoline-2,4-dione core in this compound?

The quinazoline-2,4-dione core can be synthesized via cyclocondensation of substituted thiosemicarbazides or hydrazides. For example, refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethyl alcohol forms a thiosemicarbazide intermediate, which undergoes intramolecular cyclization under acidic conditions . Phosphorous oxychloride (POCl₃) is often used as a cyclizing agent for similar heterocycles, as demonstrated in the synthesis of thieno[2,3-d]pyrimidine-2,4-diones .

Q. How can spectroscopic methods validate the structure of this compound?

1H/13C NMR and HRMS are critical for structural validation. For instance:

- 1H NMR identifies proton environments (e.g., methoxybenzyl protons at ~3.8 ppm, aromatic protons at 6.5–8.5 ppm).

- HRMS confirms molecular weight (e.g., [M+H]+ or [M–H]– peaks).

- IR spectroscopy detects functional groups like carbonyl (C=O at ~1700 cm⁻¹) and oxadiazole rings (C=N at ~1600 cm⁻¹).

These methods were successfully applied to structurally related benzo[d]thiazol derivatives .

Q. What solvent systems optimize the synthesis of the 1,2,4-oxadiazol-5-yl substituent?

Ethanol or methanol under reflux conditions (70–80°C) are effective for oxadiazole formation via cyclization of amidoxime intermediates. For example, aryl isothiocyanates reacted with amines in ethanol to form thioureas, which were cyclized using HCl to yield oxadiazoles . Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require rigorous drying to avoid hydrolysis.

Advanced Research Questions

Q. How does the 4-methoxybenzyl group influence regioselectivity in cyclization reactions?

The electron-donating methoxy group stabilizes transition states during cyclization, favoring ortho/para substitution. For instance, 4-methoxyphenylhydrazine derivatives preferentially form indole derivatives at the 5-position due to resonance stabilization of intermediates . In the target compound, this group likely directs oxadiazole formation at the 7-position of the quinazoline core via similar electronic effects .

Q. What methodologies address tautomeric equilibria in the 1,2,4-oxadiazole moiety during characterization?

Dynamic NMR and X-ray crystallography can resolve tautomeric forms. For example:

Q. How can palladium-catalyzed reductive cyclization improve synthetic efficiency?

Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) with formic acid as a CO surrogate enable one-pot nitroarene cyclization. This method avoids hazardous CO gas and enhances yield in heterocycle synthesis. For instance, nitroalkenes were converted to indoles and quinolines via this strategy, suggesting applicability to the quinazoline core .

Q. What computational tools predict the compound’s bioactivity against antimicrobial targets?

Docking studies (AutoDock Vina, Schrödinger Suite) with bacterial enoyl-ACP reductase or fungal CYP51 can prioritize targets. Molecular dynamics simulations (AMBER, GROMACS) assess binding stability. For example, thiazolidine-4-one derivatives showed anti-microbial activity via inhibition of cell wall synthesis, validated by in vitro assays .

Q. How do substituents on the 4-(methylthio)phenyl group affect solubility and bioavailability?

- LogP calculations (e.g., using ChemAxon) quantify lipophilicity.

- HPLC solubility assays in PBS (pH 7.4) or simulated gastric fluid assess absorption.

Methylthio groups increase hydrophobicity, which can be counterbalanced by introducing polar substituents (e.g., hydroxyl or amine groups) .

Data Contradictions and Resolution

Q. Conflicting reports on the anti-inflammatory activity of similar quinazoline derivatives: How to resolve?

- Dose-response studies : Compare IC₅₀ values across assays (e.g., COX-2 inhibition vs. TNF-α suppression).

- Structural analogs : Test derivatives with modified substituents (e.g., replacing methylthio with sulfonyl groups) to isolate activity trends.

Discrepancies in literature may arise from differences in cell lines or assay conditions .

Q. Disputed reaction mechanisms for oxadiazole formation: What evidence supports the preferred pathway?

Isotopic labeling (e.g., 15N tracing) and in situ FTIR can distinguish between pathways:

- Route A : Amidoxime cyclization via nitrile intermediate.

- Route B : Direct cyclization of thioureas.

Kinetic studies (monitoring by LC-MS) and intermediate isolation favor Route B for aryl isothiocyanate-derived systems .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.